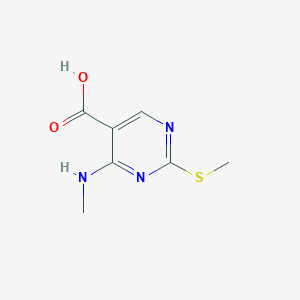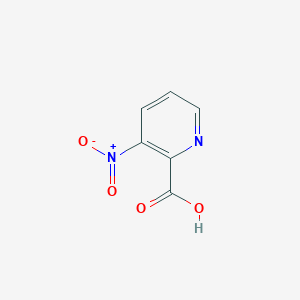![molecular formula C10H7ClN2O2 B1319125 4-氯-7,8-二氢-[1,4]二噁英并[2,3-g]喹唑啉 CAS No. 52791-05-6](/img/structure/B1319125.png)
4-氯-7,8-二氢-[1,4]二噁英并[2,3-g]喹唑啉
描述
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is a chemical compound with the molecular formula C10H7ClN2O2 . It has an average mass of 222.628 Da and a monoisotopic mass of 222.019608 Da .
Synthesis Analysis
The synthesis of 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline involves several steps. For instance, one method involves the reaction of 6-chloroindoline with 4-chloro-6,7-(ethylenedioxy)quinazoline in the presence of pyridine in isopropyl alcohol . The mixture is heated to reflux under dry nitrogen for 16 hours. After concentration in vacuo, the residue is partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic phase is then washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue is flash chromatographed on silica using 30% acetone/hexanes to afford the product .Molecular Structure Analysis
The InChI code for 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is 1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 .科学研究应用
Chemical Synthesis
“4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” is a chemical compound that can be used in various chemical synthesis processes . It can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .
Biological Activities
A series of novel quinazolinone derivatives containing an amino substituted amino moiety were reported for their cytotoxic and antibacterial activities . This suggests that “4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” could potentially be used in the development of new drugs with cytotoxic and antibacterial properties.
Immunotherapy
Quinazoline derivatives have been studied for their potential use in immunotherapy . This suggests that “4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” could potentially enhance the immune response in patients, although more research is needed in this area.
属性
IUPAC Name |
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFQWDAKWKNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596617 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52791-05-6 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52791-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)






